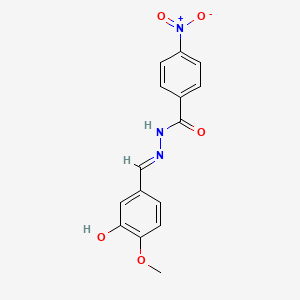![molecular formula C19H24FN5O2S B5546824 4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5546824.png)
4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting with basic molecular building blocks. For instance, a method for synthesizing related pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives has been explored using a starting material that undergoes various chemical transformations to introduce the sulfonyl moiety, indicating the complexity and versatility of synthesizing such compounds (Ammar et al., 2004).
Molecular Structure Analysis
The molecular structure of similar compounds can be elucidated using techniques such as X-ray crystallography. For example, the structure of a related compound was determined, showcasing the orientation of benzene rings and the pyrimidine and benzene ring angles, which highlights the importance of structural analysis in understanding the compound's chemical behavior (Kumar et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives can be complex and varied. For example, the formation and reactivity of pyrimidinyl sulphones and sulphoxides have been studied, revealing their potential in nucleophilic displacement reactions and their significant reactivity compared to chloropyrimidines, demonstrating the diverse chemical reactivity of these compounds (Brown & Ford, 1967).
Scientific Research Applications
New Fluoro Intermediates for Herbicidal Sulfonylureas
Research on new pyrimidine and triazine intermediates for herbicidal sulfonylureas highlights the synthesis of compounds with enhanced selectivity and activity in agricultural applications. These intermediates aim to improve post-emergence herbicidal efficacy in crops like cotton and wheat by leveraging the sulfonylurea class's mechanism of action, which involves inhibition of the acetolactate synthase enzyme, crucial for plant growth. This study showcases the potential of fluoro intermediates in developing more effective and selective herbicides for agricultural use (Hamprecht et al., 1999).
Antimicrobial Activity of Pyrimidine Derivatives
Another application involves the synthesis and evaluation of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety for their antimicrobial properties. These compounds, starting from a specific sulfonyl phenyl hydrazone, have shown to possess antimicrobial activity, indicating their potential as new antimicrobial agents in medical and pharmaceutical research (Ammar et al., 2004).
Imaging Dopamine Receptors
In the field of neuroimaging, a compound designed to target dopamine D4 receptors was synthesized for potential use in positron emission tomography (PET) imaging. This research represents an important step towards developing diagnostic tools for neurological conditions by enabling the visualization of receptor distribution and activity in the brain, thus contributing to the understanding of diseases like schizophrenia and Parkinson's disease (Eskola et al., 2002).
Development of Novel Polyamides
The synthesis of new diamines containing pyridine and trifluoromethylphenyl groups for the production of fluorinated polyamides incorporating pyridine and sulfone moieties highlights advancements in materials science. These polyamides, characterized by high thermal stability and low dielectric constants, have potential applications in electronics and as advanced materials due to their unique properties, including transparency, strength, and chemical resistance (Liu et al., 2013).
properties
IUPAC Name |
4-[4-(5-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2S/c1-15-4-5-16(20)14-17(15)28(26,27)25-12-10-23(11-13-25)18-6-7-21-19(22-18)24-8-2-3-9-24/h4-7,14H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHSDWBRBGVRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(5-Fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5546756.png)
![3-[(4-chlorobenzylidene)amino]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5546762.png)
![(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)
![N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5546793.png)
![2-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5546797.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)
![4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5546808.png)
![2-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5546809.png)
![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)

![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)
![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)